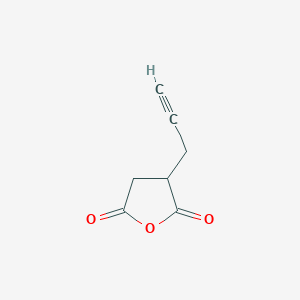
3-(Prop-2-yn-1-yl)oxolane-2,5-dione
Übersicht
Beschreibung
“3-(Prop-2-yn-1-yl)oxolane-2,5-dione” is a chemical compound with the CAS Number: 98550-42-6 . It has a molecular weight of 138.12 . It’s a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2-propynyl)dihydro-2,5-furandione . The InChI code is 1S/C7H6O3/c1-2-3-5-4-6(8)10-7(5)9/h1,5H,3-4H2 .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.248±0.06 g/cm3 . It’s stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
One area of application involves the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones with N-Bromosuccinimide, leading to derivatives with potential utility in chemical synthesis (Shin et al., 1983). Moreover, the facile functionalization of polyesters through thiol-yne chemistry, using derivatives of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione, has been shown to produce biodegradable polymers with excellent cell penetration and gene delivery properties (Zhang et al., 2012).
Environmental and Analytical Applications
In the environmental sector, cellulose-g-oxolane-2,5-dione nanofibers have been developed as adsorbents for the separation and preconcentration of trace amounts of metal ions in gasoline samples, demonstrating the compound's utility in pollution control and analytical chemistry (Nomngongo et al., 2013).
Material Science and Engineering
In material science, novel stable donor-acceptor polymer semiconductors incorporating 3-(Prop-2-yn-1-yl)oxolane-2,5-dione based structures have been developed for n-type organic thin film transistors, highlighting the role of these compounds in advancing electronic materials technology (Yan, Sun, & Li, 2013).
Advanced Synthesis Techniques
The gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols, leveraging compounds related to 3-(Prop-2-yn-1-yl)oxolane-2,5-dione, showcases innovative approaches to forming structurally complex and valuable chemical entities through catalytic methods (Ye, He, & Zhang, 2010).
Eigenschaften
IUPAC Name |
3-prop-2-ynyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c1-2-3-5-4-6(8)10-7(5)9/h1,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTWDRPUZFBSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



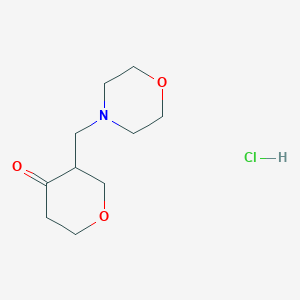
![2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride](/img/structure/B1528242.png)
![5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528244.png)
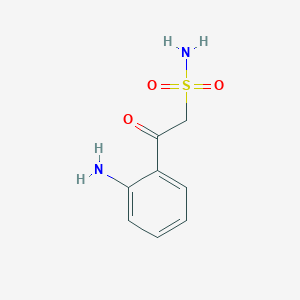
![5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528246.png)
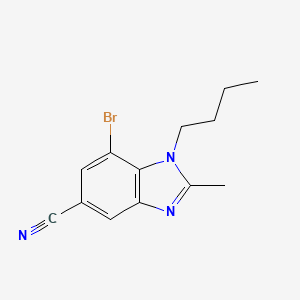
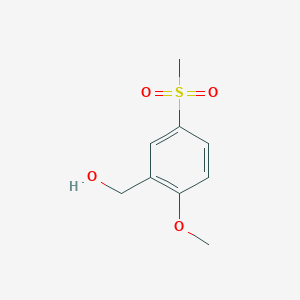
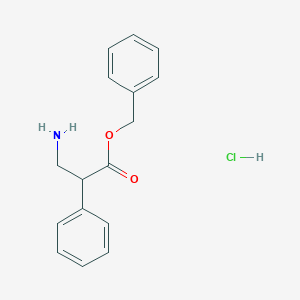
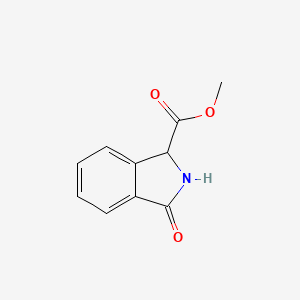
![3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol](/img/structure/B1528253.png)
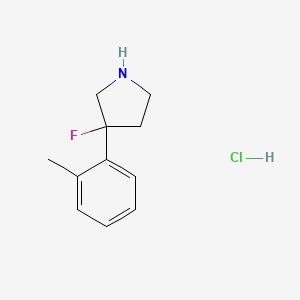
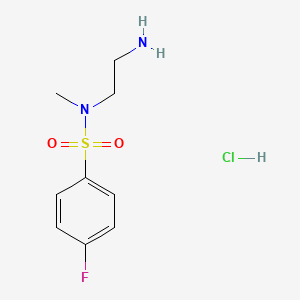
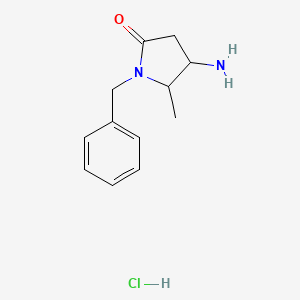
![2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B1528258.png)